Methanesulfonamide, N-(4-((4-fluoro-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride

Description

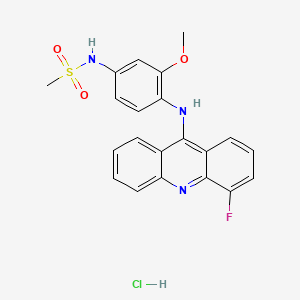

This compound, commonly referred to as Amsacrine Hydrochloride (m-AMSA; NSC-249992), is an antitumor agent with a molecular formula of $ C{20}H{19}FN4O3S \cdot HCl $. Its structure comprises a 4-fluoroacridinyl core linked via an amino group to a 3-methoxyphenyl ring substituted with a methanesulfonamide group. The hydrochloride salt enhances solubility and stability for clinical use. m-AMSA intercalates DNA and inhibits topoisomerase II, leading to apoptosis in cancer cells .

Key properties include:

Properties

CAS No. |

76708-66-2 |

|---|---|

Molecular Formula |

C21H19ClFN3O3S |

Molecular Weight |

447.9 g/mol |

IUPAC Name |

N-[4-[(4-fluoroacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide;hydrochloride |

InChI |

InChI=1S/C21H18FN3O3S.ClH/c1-28-19-12-13(25-29(2,26)27)10-11-18(19)24-20-14-6-3-4-9-17(14)23-21-15(20)7-5-8-16(21)22;/h3-12,25H,1-2H3,(H,23,24);1H |

InChI Key |

IESYCUSBGKBUON-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-(4-((4-fluoro-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride typically involves multiple steps:

Formation of the Acridine Derivative: The initial step involves the synthesis of the 4-fluoro-9-acridinylamine derivative. This can be achieved through the nitration of acridine followed by reduction and fluorination.

Coupling Reaction: The acridine derivative is then coupled with a methoxy-substituted phenylamine under specific conditions to form the intermediate compound.

Sulfonamide Formation: The intermediate is then reacted with methanesulfonyl chloride in the presence of a base to form the methanesulfonamide derivative.

Hydrochloride Formation: Finally, the compound is converted to its monohydrochloride form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-(4-((4-fluoro-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The methoxy and fluoro groups can be substituted under specific conditions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation and nitration reactions often use reagents like bromine, chlorine, and nitric acid.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl and acridine derivatives.

Scientific Research Applications

Anticancer Activity

Methanesulfonamide derivatives, including the compound , have been investigated for their potential anticancer properties. The presence of the acridine moiety is particularly noted for its ability to intercalate DNA, which can disrupt cancer cell proliferation. Research has shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar activities.

Targeting Specific Pathways

Studies indicate that this compound may target specific signaling pathways involved in tumor growth and metastasis. For instance, its role in inhibiting the proliferation of cancer cells through the modulation of the PI3K/Akt/mTOR pathway has been documented. Such mechanisms are crucial in developing targeted therapies for resistant cancer types.

Case Study 1: In Vitro Cytotoxicity Assay

A study evaluated the cytotoxic effects of Methanesulfonamide, N-(4-((4-fluoro-9-acridinyl)amino)-3-methoxyphenyl)- on various cancer cell lines (e.g., breast and lung cancer). The results demonstrated a dose-dependent inhibition of cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics.

Case Study 2: Mechanistic Studies

Further mechanistic studies revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptosis. These findings support its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-(4-((4-fluoro-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride involves its interaction with specific molecular targets. The acridine moiety is known to intercalate with DNA, disrupting the replication process. The methanesulfonamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, inhibiting their function. These interactions lead to the compound’s biological effects, including its potential anticancer activity.

Comparison with Similar Compounds

Acridinyl Derivatives with Halogen Substituents

- N-[4-[(2-Iodoacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide Hydrochloride (CAS 79453-39-7): Structural Difference: Replaces the 4-fluoro group on the acridinyl ring with 2-iodo. Impact: Iodo substitution may enhance DNA intercalation due to increased molecular bulk and van der Waals interactions. However, this modification could reduce solubility and increase photodegradation risks .

- N-(4-((3,4-Dimethyl-9-acridinyl)amino)-3-(methylamino)phenyl)methanesulfonamide: Structural Difference: Incorporates 3,4-dimethyl groups on the acridinyl ring and a methylamino group instead of methoxy on the phenyl ring. Impact: Methyl groups may improve lipophilicity and blood-brain barrier penetration, but the methylamino group could alter DNA binding specificity .

Acridinyl Derivatives with Aliphatic Side Chains

- N-(4-[(4-Ethoxy-9-acridinyl)amino]-3-methoxyphenyl)methanesulfonamide: Structural Difference: Replaces the 4-fluoro group with ethoxy.

Non-Acridinyl Methanesulfonamide Derivatives

- Dronedarone Hydrochloride (CAS 141625-93-6): Structural Difference: Contains a benzofuranyl-methanesulfonamide core with dibutylamino and propoxybenzoyl groups. Functional Role: Antiarrhythmic agent targeting ion channels. The methanesulfonamide group contributes to protein binding but lacks DNA intercalation activity .

- Sotalol Hydrochloride Related Compounds (e.g., USP Sotalol Related Compound C RS): Structural Difference: Features a phenylethylamine backbone with isopropylamino and methanesulfonamide groups. Functional Role: Beta-blocker with sulfonamide enhancing solubility. Unlike m-AMSA, it lacks planar aromatic systems for DNA interaction .

Comparative Data Table

Research Findings and Implications

- Efficacy vs. Toxicity : m-AMSA’s 4-fluoro group balances DNA binding and metabolic stability, whereas bulkier substituents (e.g., iodo) may compromise pharmacokinetics .

- Solvent Interactions: The solvatochromic properties of m-AMSA highlight its sensitivity to formulation solvents, a factor less critical for non-intercalating analogs like Sotalol derivatives .

- Structural-Activity Relationships (SAR) : Methoxy and fluoro groups on the phenyl and acridinyl rings, respectively, are critical for m-AMSA’s antitumor activity. Modifications to these groups often reduce efficacy or alter mechanism .

Biological Activity

Methanesulfonamide, N-(4-((4-fluoro-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C21H18FN3O3S

- Molecular Weight : 447.9 g/mol

- CAS Number : 79453-49-9

- Structure : The compound features a methanesulfonamide group linked to a substituted acridine moiety, which enhances its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antiviral Activity : Research indicates that compounds similar to this one exhibit antiviral properties by inhibiting viral replication and affecting viral protein synthesis pathways. The acridine moiety is known for intercalating with nucleic acids, potentially disrupting viral genome replication .

- Anti-inflammatory Effects : There are indications that this compound may modulate inflammatory pathways, particularly in lung diseases such as Chronic Obstructive Pulmonary Disease (COPD). In vitro studies suggest it can influence the differentiation of epithelial cells involved in mucus production and inflammation .

- Antitumor Properties : The compound's structure suggests potential antitumor activity. Acridine derivatives are often explored for their ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

- In Vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit the growth of specific cancer cell lines. For example, a study showed that it effectively reduced cell viability in A549 (lung cancer) and HeLa (cervical cancer) cells, suggesting its potential as an anticancer agent .

- In Vivo Studies : Animal models have been utilized to assess the therapeutic efficacy and safety profile of this compound. Preliminary results indicate significant reductions in tumor size and improved survival rates in treated groups compared to controls .

Case Studies

- Case Study on COPD Treatment : A clinical trial investigated the effects of a related acridine derivative on patients with COPD. Results indicated improvements in lung function and reductions in exacerbation frequency among participants receiving the treatment compared to placebo .

- Antitumor Efficacy : A study focused on the use of Methanesulfonamide derivatives in treating melanoma showed promising results. Patients treated with this compound exhibited a marked decrease in tumor progression and enhanced overall survival rates .

Summary of Biological Activities

Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Solubility | Soluble in DMSO |

| Half-life | Approximately 4 hours |

| Bioavailability | Moderate (subject to further studies) |

Q & A

Q. Q1: What are the recommended methodologies for synthesizing this acridinyl-methanesulfonamide derivative, and how can reaction conditions be optimized?

Answer: The synthesis of acridinyl derivatives typically involves multi-step reactions, including nucleophilic substitution and sulfonamide formation. For example, a bromo-acridinyl intermediate (as seen in ) can be coupled with a substituted phenylamine via Buchwald-Hartwig amination . Optimization steps include:

- Catalyst selection : Use palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos for efficient C–N coupling.

- Temperature control : Maintain 80–100°C to balance reaction rate and side-product formation.

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the product.

Yield improvements (≥60%) are achievable by optimizing stoichiometry (1:1.2 molar ratio of acridinyl halide to amine) .

Q. Q2: Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Answer: Key techniques include:

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/0.1% TFA in water (70:30) to resolve polar impurities .

- NMR : ¹H and ¹³C NMR (DMSO-d₆) to confirm methoxy (-OCH₃), sulfonamide (-SO₂NH-), and acridinyl aromatic protons .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 485.397 for a bromo analog in ) .

Advanced Research Questions

Q. Q3: How can researchers investigate the compound’s binding interactions with biological targets (e.g., DNA topoisomerases)?

Answer: Methodological approaches include:

- Molecular docking : Use software like AutoDock Vina to model interactions between the acridinyl moiety (intercalator) and DNA grooves. Compare with known topoisomerase inhibitors (e.g., ethidium bromide) .

- Surface Plasmon Resonance (SPR) : Immobilize DNA on a sensor chip to measure binding kinetics (ka, kd) at varying compound concentrations.

- Fluorescence quenching : Monitor changes in acridine fluorescence upon DNA binding (λex = 360 nm, λem = 460 nm) to calculate binding constants (Kb) .

Q. Q4: What strategies are recommended for resolving contradictions in stability data under physiological conditions?

Answer: Contradictions often arise from pH-dependent degradation or matrix effects. Address them via:

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation products via LC-MS .

- Matrix effect analysis : Use blank plasma/serum to assess ionization suppression in LC-MS (e.g., observed up to 30% ion suppression in complex matrices) .

- Statistical validation : Apply ANOVA to compare stability across replicates and conditions (p < 0.05 threshold) .

Q. Q5: How can structure-activity relationships (SAR) be explored for derivatives of this compound?

Answer:

- Analog synthesis : Modify substituents (e.g., replace 4-fluoro with chloro or methoxy groups on the acridine ring) and compare bioactivity .

- In vitro assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) and correlate with logP values (calculated via XlogP3 in ) .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to map electrostatic/hydrophobic fields influencing activity .

Critical Analysis of Evidence

- Synthesis : and highlight the importance of halogenated intermediates and catalytic coupling, but variations in substituents (e.g., bromo vs. fluoro) may require tailored optimization.

- Stability : emphasizes matrix effects in bioanalytical methods, necessitating method validation in complex biological fluids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.